3-Nitrooxetane
Overview
Description
3-Nitrooxetane is a highly reactive organic compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic nitrate ester that contains a nitro group and an oxetane ring. The compound has been widely studied for its potential applications in various fields like materials science, organic synthesis, and medicinal chemistry.
Scientific Research Applications
Medical Imaging Applications
- Redox Status Mapping in Tumors using MRI : Nitroxides, including 3-Nitrooxetane derivatives, have been used as redox-sensitive contrast agents in Magnetic Resonance Imaging (MRI). These agents participate in cellular redox reactions, losing their contrast ability over time, which correlates with the tissue's reducing power or "redox status". This has been particularly observed in tumor tissues, providing a noninvasive means to assess the intracellular redox status and differentiating it from normal tissue (Hyodo et al., 2006; Matsumoto et al., 2006).
Biological Analysis
- Nitroxidative Stress Biomarker Analysis : 3-Nitrotyrosine, related to 3-Nitrooxetane, is an important biomarker of oxidative stress. Advanced analytical techniques, including capillary electrophoresis and electron paramagnetic resonance spectroscopy, have been utilized to improve the selectivity and sensitivity of detecting this biomarker, aiding in the early diagnosis of diseases (Bandookwala et al., 2020).
Agricultural Science
- Reducing Methane Emissions in Dairy Cows : Studies on 3-nitrooxypropanol, a compound related to 3-Nitrooxetane, have shown its effectiveness in reducing methane emissions from dairy cows without compromising milk production. This application is significant for reducing greenhouse gas emissions in agriculture (Haisan et al., 2014; Reynolds et al., 2014).
properties
IUPAC Name |
3-nitrooxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c5-4(6)3-1-7-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRGTMVEHGHHHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60522637 | |
Record name | 3-Nitrooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60522637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrooxetane | |
CAS RN |
86632-92-0 | |
Record name | 3-Nitrooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60522637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrooxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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